molecular formula C17H13N3O4 B12897010 5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid

5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid

Cat. No.: B12897010
M. Wt: 323.30 g/mol
InChI Key: NZDPKPYRAKODSU-UHFFFAOYSA-N
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Description

5-(2-(Hydrazinecarbonyl)-[1,1’-biphenyl]-3-yl)oxazole-4-carboxylic acid is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their diverse biological activities and have gained significant interest in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(2-(Hydrazinecarbonyl)-[1,1’-biphenyl]-3-yl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5-(2-(Hydrazinecarbonyl)-[1,1’-biphenyl]-3-yl)oxazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-(Hydrazinecarbonyl)-[1,1’-biphenyl]-3-yl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives such as:

Uniqueness

5-(2-(Hydrazinecarbonyl)-[1,1’-biphenyl]-3-yl)oxazole-4-carboxylic acid is unique due to its specific structure, which combines the oxazole ring with hydrazinecarbonyl and biphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

5-[2-(hydrazinecarbonyl)-3-phenylphenyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C17H13N3O4/c18-20-16(21)13-11(10-5-2-1-3-6-10)7-4-8-12(13)15-14(17(22)23)19-9-24-15/h1-9H,18H2,(H,20,21)(H,22,23)

InChI Key

NZDPKPYRAKODSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=C(N=CO3)C(=O)O)C(=O)NN

Origin of Product

United States

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